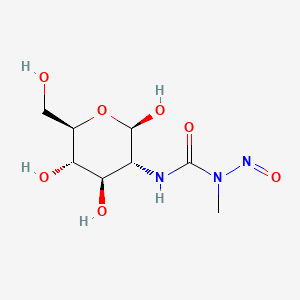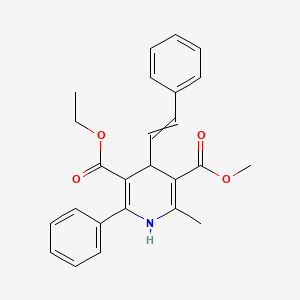
beta-Streptozocin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Streptozocin, also known as streptozotocin, is a naturally occurring alkylating antineoplastic agent. It is particularly toxic to the insulin-producing beta cells of the pancreas in mammals. This compound is used in medicine for treating certain cancers of the islets of Langerhans and in medical research to produce animal models for hyperglycemia, Alzheimer’s disease, and diabetes .
准备方法
Synthetic Routes and Reaction Conditions: Beta-Streptozocin is synthesized from the soil microbe Streptomyces achromogenes. The synthesis involves the formation of a nitrosourea moiety interposed between a methyl group and a glucosamine . The preparation of this compound typically involves the following steps:
Fermentation: The soil microbe Streptomyces achromogenes is cultured under specific conditions to produce the compound.
Isolation: The compound is isolated from the fermentation broth using solvent extraction and crystallization techniques.
Purification: The isolated compound is further purified using chromatographic methods to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The fermentation process is optimized for maximum yield, and advanced purification techniques are employed to ensure the compound’s purity and quality .
化学反应分析
Types of Reactions: Beta-Streptozocin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield different reduction products.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives .
科学研究应用
作用机制
Beta-Streptozocin exerts its effects through several mechanisms:
DNA Alkylation: The compound alkylates DNA, leading to DNA damage and cell death.
Inhibition of DNA Synthesis: this compound inhibits DNA synthesis in bacterial and mammalian cells, leading to cell death.
Induction of Diabetes: The compound is selectively toxic to pancreatic beta cells due to its uptake via the glucose transporter GLUT2.
相似化合物的比较
- Alloxan
- Chlorozotocin
- Nitrosourea derivatives
Beta-Streptozocin’s unique properties, such as its selective toxicity to pancreatic beta cells and its ability to alkylate DNA, make it a valuable compound in scientific research and medical applications.
属性
CAS 编号 |
66395-17-3 |
|---|---|
分子式 |
C8H15N3O7 |
分子量 |
265.22 g/mol |
IUPAC 名称 |
1-methyl-1-nitroso-3-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea |
InChI |
InChI=1S/C8H15N3O7/c1-11(10-17)8(16)9-4-6(14)5(13)3(2-12)18-7(4)15/h3-7,12-15H,2H2,1H3,(H,9,16)/t3-,4-,5-,6-,7-/m1/s1 |
InChI 键 |
ZSJLQEPLLKMAKR-NYMZXIIRSA-N |
手性 SMILES |
CN(C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O)N=O |
规范 SMILES |
CN(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[6-Hydroxy-2-(4-hydroxynaphthalen-1-yl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone](/img/structure/B10780896.png)
![2-[5-(2,4-Dimethylpiperidin-1-yl)-4-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]-5-oxopentyl]guanidine](/img/structure/B10780898.png)

![1-(7-Methoxy-4,4-dimethylindeno[1,2-b]pyrrol-1-yl)propan-2-amine](/img/structure/B10780913.png)
![2-[[1-[(1-Anilino-4-methyl-1-oxopentan-2-yl)amino]-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid](/img/structure/B10780920.png)
![4-[[(5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl)carbonyl]amino]-benzoic acid](/img/structure/B10780934.png)
![1-[5-(4,4-dimethylpiperidin-2-yl)-2-oxo-1-propyl-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea](/img/structure/B10780941.png)

![4-[[8-Bromo-2,2-dimethyl-4-(4-methylphenyl)chromene-6-carbonyl]amino]-2,6-difluorobenzoic acid](/img/structure/B10780948.png)
![Methyl 3-(2-hydroxy-4-iodobenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10780949.png)
![N,N,6-triethyl-8a-(3-hydroxyphenyl)-3-methyl-4,4a,5,7,8,9-hexahydro-1H-pyrrolo[2,3-g]isoquinoline-2-carboxamide](/img/structure/B10780963.png)
![5-[2-(5-Methoxy-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindol-2-yl)ethyl]-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B10780974.png)
![3-{3-[2-(4-Chloro-benzenesulfonylamino)-ethyl]-5-pyridin-3-ylmethyl-phenyl}-propionic acid](/img/structure/B10780977.png)
![2-[(2-amino-3-phenylpropanoyl)amino]-N-[3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]-4-methylpentanamide](/img/structure/B10780989.png)
